7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H21N5O4 and its molecular weight is 323.353. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that xanthine derivatives, which this compound is, are known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition and antagonization of adenosine receptor .
Mode of Action
Xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors . This suggests that 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione may interact with its targets by binding to the active site, thereby inhibiting the enzyme or receptor’s function.
Biochemical Pathways
Given that xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors , it can be inferred that this compound may affect pathways involving these enzymes and receptors, leading to downstream effects such as changes in cyclic nucleotide levels and adenosine signaling.
Properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-16-11-10(12(20)17(2)14(16)21)19(6-7-22-3)13(15-11)18-4-8-23-9-5-18/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBZJYCLJDRIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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